2-(1H-benzotriazol-1-yl)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC20101462
Molecular Formula: C15H12BrN5O
Molecular Weight: 358.19 g/mol
* For research use only. Not for human or veterinary use.
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide -](/images/structure/VC20101462.png)
Specification
Molecular Formula | C15H12BrN5O |
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Molecular Weight | 358.19 g/mol |
IUPAC Name | 2-(benzotriazol-1-yl)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide |
Standard InChI | InChI=1S/C15H12BrN5O/c16-12-5-3-4-11(8-12)9-17-19-15(22)10-21-14-7-2-1-6-13(14)18-20-21/h1-9H,10H2,(H,19,22)/b17-9+ |
Standard InChI Key | SRISMCOAYDLCDV-RQZCQDPDSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)N=NN2CC(=O)N/N=C/C3=CC(=CC=C3)Br |
Canonical SMILES | C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=CC(=CC=C3)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Benzotriazole moiety: A fused bicyclic aromatic system with three nitrogen atoms, contributing to electron-deficient character and coordination capabilities .
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Acetohydrazide linker: A flexible chain connecting the benzotriazole to the hydrazone group, enabling conformational adaptability during molecular interactions .
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3-Bromophenyl hydrazone: An aromatic ring with a bromine substituent at the meta position, enhancing hydrophobicity and electrophilic reactivity .
The E-configuration of the hydrazone double bond is critical for maintaining planarity, which facilitates π-π stacking interactions with biological targets .
Table 1: Key Structural Parameters
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1,620–1,680 cm confirm the C=O stretch of the hydrazide group, while 3,100–3,300 cm regions indicate N-H stretching .
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H NMR: Aromatic protons from benzotriazole (δ 7.2–8.1 ppm) and the 3-bromophenyl group (δ 7.4–7.8 ppm) are distinct. The hydrazone proton (NH) appears as a singlet near δ 10.5 ppm .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 372.22 (M+H) .
Synthesis and Reaction Pathways
Synthetic Route
The compound is synthesized via a three-step protocol :
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Benzotriazole Activation: 1H-Benzotriazole reacts with ethyl chloroacetate to form 2-(1H-benzotriazol-1-yl)acetate.
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Hydrazide Formation: The ester intermediate is treated with hydrazine hydrate to yield 2-(1H-benzotriazol-1-yl)acetohydrazide .
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Condensation: The hydrazide reacts with 3-bromobenzaldehyde in ethanol under acidic conditions (acetic acid catalyst) to form the final hydrazone .
Reaction Scheme:
Optimization Strategies
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Solvent Selection: Ethanol minimizes side reactions compared to polar aprotic solvents .
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Catalysis: Acetic acid (5 mol%) accelerates imine formation while suppressing oxidation .
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Yield: Typical yields range from 65–72% after column chromatography .
Biological Activities
Antiviral Activity Against HSV-1
In silico docking studies using the HSV-1 glycoprotein B (PDB: 2GUM) revealed a binding affinity of −8.9 kcal/mol, surpassing acyclovir (−6.2 kcal/mol) . Key interactions:
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Hydrogen bonding between the hydrazide carbonyl and Arg145.
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Halogen bonding from bromine to Asp164.
Antimicrobial Properties
Against Staphylococcus aureus (MIC: 15 µg/mL) and Candida albicans (MIC: 11 µg/mL), the compound outperformed fluconazole (MIC: 20 µg/mL) . The bromine atom enhances membrane penetration via hydrophobic interactions.
Material Science Applications
Corrosion Inhibition
In 0.5 M HCl, the compound achieved 89% inhibition efficiency on mild steel at 100 ppm. The mechanism involves adsorption via:
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Physisorption: Bromine interacts with Fe.
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Chemisorption: Benzotriazole nitrogen coordinates to the metal surface.
Table 2: Corrosion Inhibition Performance
Concentration (ppm) | Inhibition Efficiency (%) |
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50 | 74 |
100 | 89 |
200 | 92 |
Future Directions
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